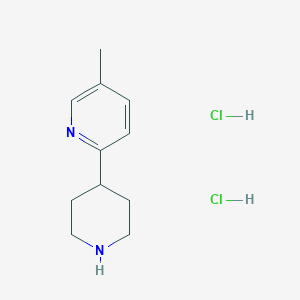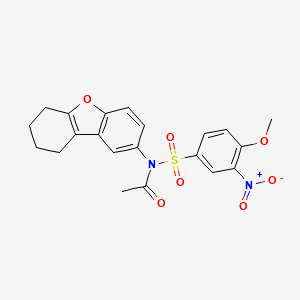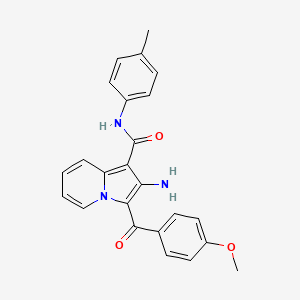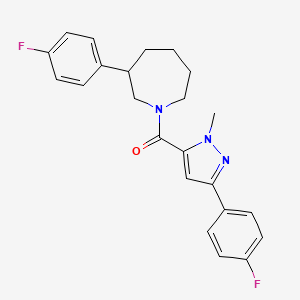![molecular formula C16H18N4O3 B2493386 1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900900-82-5](/img/structure/B2493386.png)
1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step chemical processes, including condensation reactions, cyclization, and functional group modifications. Although specific synthesis pathways for the exact compound are not directly available, analogous compounds provide insights into potential synthetic strategies. For instance, the synthesis of related pyrimidine derivatives can involve reactions between amino pyrimidine precursors and appropriate aldehydes or ketones under catalytic or activating conditions to form the desired fused heterocyclic systems (Hanafy, 2011).
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives is characterized by a fused heterocyclic system that includes a pyrimidine ring connected to a pyrrole ring through a pyrido bridge. Structural analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in determining the configuration and conformation of these molecules. The molecular structure is crucial for understanding the compound's reactivity, chemical behavior, and potential interaction with biological targets. Although specific structural data for the queried compound is not provided, analogous structures suggest a planar configuration that facilitates interactions with biological molecules (Cobo et al., 2009).
Aplicaciones Científicas De Investigación
Gastroprotective Effects Research has highlighted the gastroprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-ones derivatives, closely related to the chemical structure of interest. These compounds have shown significant efficacy against mucosal lesions in rats induced by acidified ethanol, proposing their potential as prophylactic agents against gastric damage (Hermecz et al., 1992).
Cytoprotective Antiulcer Activity Similarly, 2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives, structurally similar to the compound , were studied for their cytoprotective antiulcer activity. The research indicated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, with low acute toxicity, highlighting their therapeutic potential (Ikeda et al., 1996).
Antihypertensive Activity Another study focused on 1,4-dihydro-5-pyrimidine carboxamides, which are structurally related, revealed notable antihypertensive activity. The compounds demonstrated significant blood pressure reduction in rats, comparable to the standard drug nifedipine, indicating their potential utility in managing hypertension (Alam et al., 2010).
Neuroleptic Activity Benzamides of N,N-disubstituted ethylenediamines, similar in structure, were synthesized and evaluated for potential neuroleptic properties. The research discovered a good correlation between structure and activity, suggesting their potential use in treating psychosis with few side effects (Iwanami et al., 1981).
Mecanismo De Acción
Target of Action
It belongs to the class of pyrrolopyrazine derivatives, which are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to affect various biological pathways due to their wide range of biological activities .
Pharmacokinetics
One pyrrolo[2,3-d]pyrimidine derivative demonstrated acceptable pharmacokinetic characteristics with tmax of 028 h, t1/2 of 408 h, and cmax of 2173 ng/mL .
Result of Action
One pyrrolo[2,3-d]pyrimidine derivative was found to decrease migration and invasion of pa-1 cells and also reduce expression of mmp-2 and mmp-9 .
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-5-3-6-20-14(10)18-15-11(16(20)22)9-12(13(17)21)19(15)7-4-8-23-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQFPLGKOOPSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)
![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)
![({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid](/img/structure/B2493311.png)


![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)

![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)


